

A Comprehensive Guide to the Fundamental Reactivity of the Indazole Ring System

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Compound of Interest

Compound Name: *3-Methyl-1H-indazole-5-boronic acid*
Cat. No.: *B593847*

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Introduction: The Indazole Scaffold, A Privileged Heterocycle

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] While rarely found in nature, synthetic indazole derivatives are core components of numerous FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib, highlighting their profound pharmacological relevance.[3] Understanding the fundamental reactivity of the indazole ring system is therefore critical for drug development professionals and synthetic chemists aiming to leverage this versatile motif. This guide provides an in-depth exploration of the core reactivity principles of indazole, moving from its intrinsic electronic properties to its behavior in key synthetic transformations.

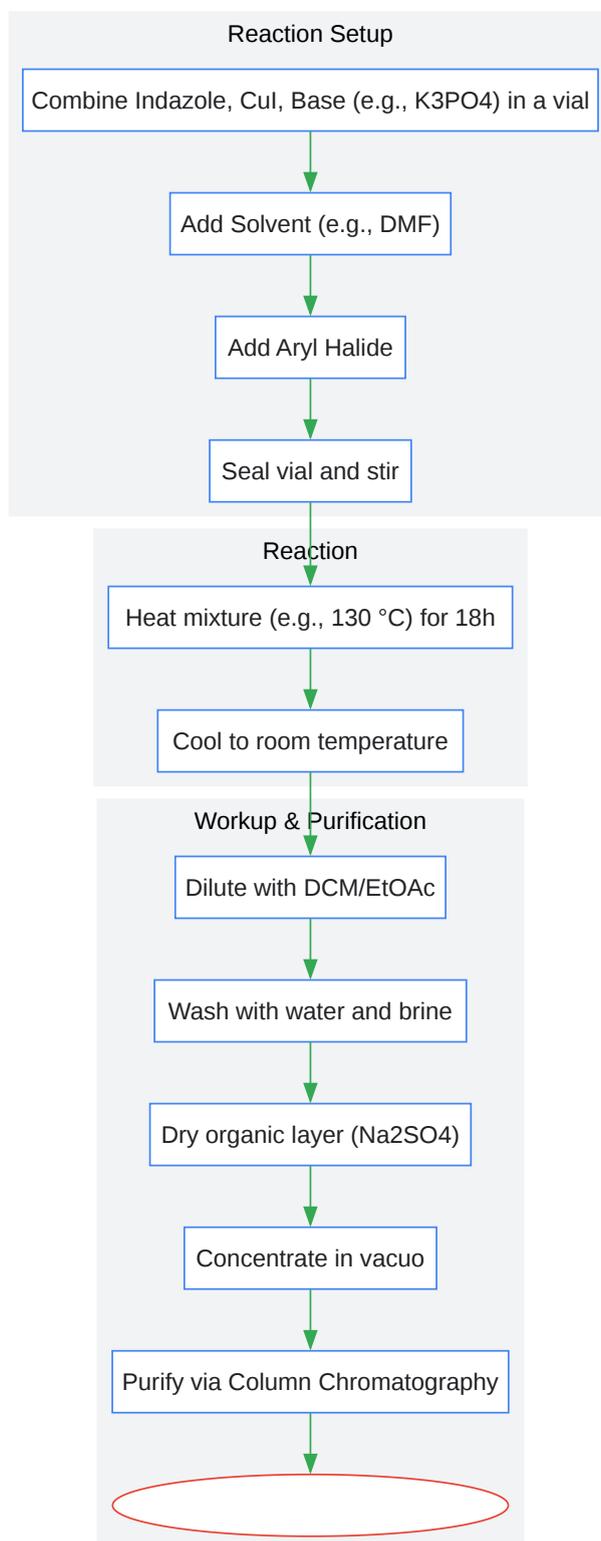
Structure and Tautomerism: The 1H- and 2H-Indazole Equilibrium

The indazole ring system exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[3] The position of the annular nitrogen proton significantly influences the electronic distribution and, consequently, the chemical reactivity of the molecule. Quantum mechanical calculations and experimental data confirm that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 2.3-4.5 kcal/mol.[4][5][6] This stability

difference means that in solution and in the solid state, the 1H-tautomer is the predominant species.^[5] A third, non-aromatic tautomer, 3H-indazole, is uncommon.^[4]

The tautomeric equilibrium is a crucial concept, as reaction conditions can favor the reactivity of the minor but potentially more nucleophilic 2H-tautomer, leading to mixtures of N-substituted products.

Workflow for Copper-Catalyzed N-Arylation



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